2-chloro-N-(2-ethylphenyl)propanamide CAS 1016802-55-3 properties
2-chloro-N-(2-ethylphenyl)propanamide CAS 1016802-55-3 properties
Topic: 2-chloro-N-(2-ethylphenyl)propanamide (CAS 1016802-55-3) Properties & Technical Guide
CAS 1016802-55-3 | Structural Scaffold & Reactivity Guide
Executive Summary
2-Chloro-N-(2-ethylphenyl)propanamide (CAS 1016802-55-3) is a specialized α-haloamide intermediate used primarily as a scaffold in the synthesis of pharmaceutical agents (local anesthetics) and agrochemicals (amide herbicides). Structurally, it consists of a 2-chloropropanamide core substituted with a 2-ethylphenyl group. Its electrophilic α-carbon serves as a precise anchor point for nucleophilic substitution (
This guide provides a comprehensive technical analysis of the compound, including physicochemical properties, a self-validating synthesis protocol, and reactivity profiling for drug development applications.
Chemical Identity & Physicochemical Properties
Structural Analysis
The molecule features a chiral center at the α-position of the propanamide chain, though it is typically supplied as a racemate. The ortho-ethyl substitution on the phenyl ring provides steric bulk, influencing the rotational dynamics of the amide bond and the lipophilicity of downstream derivatives.
| Property | Data |
| IUPAC Name | 2-chloro-N-(2-ethylphenyl)propanamide |
| CAS Number | 1016802-55-3 |
| Molecular Formula | |
| Molecular Weight | 211.69 g/mol |
| SMILES | CCc1ccccc1NC(=O)C(C)Cl |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Low solubility in water. |
Predicted Physicochemical Parameters
Note: Values derived from structure-activity relationship (SAR) modeling of analogous α-chloroanilides.
| Parameter | Value (Predicted) | Significance |
| LogP (Octanol/Water) | ~2.8 – 3.1 | Indicates moderate lipophilicity; suitable for CNS-active drug scaffolds. |
| Melting Point | 75°C – 85°C | Estimated based on the 2-methyl analog (Prilocaine intermediate, MP ~79°C). |
| pKa | Non-ionizable | The amide nitrogen is non-basic; reactivity is driven by the α-chloro group. |
Synthesis & Manufacturing Protocol
Reaction Logic
The synthesis follows a nucleophilic acyl substitution mechanism. To ensure high purity and yield, an anhydrous environment is preferred to prevent hydrolysis of the acid chloride. The use of a tertiary amine base (Triethylamine or DIPEA) acts as a scavenger for the HCl byproduct, driving the equilibrium forward.
Self-Validating Experimental Protocol
Objective: Synthesis of 2-chloro-N-(2-ethylphenyl)propanamide on a 10 mmol scale.
Reagents:
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2-Ethylaniline (1.21 g, 10 mmol)
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2-Chloropropionyl chloride (1.33 g, 10.5 mmol) [Excess ensures completion]
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Triethylamine (TEA) (1.52 g, 15 mmol)
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Dichloromethane (DCM) (anhydrous, 50 mL)
Step-by-Step Workflow:
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Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 2-ethylaniline in 40 mL of anhydrous DCM. Add TEA and cool the solution to 0°C using an ice bath.
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Acylation: Dilute 2-chloropropionyl chloride in 10 mL DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Control Point: Maintain temperature <5°C to minimize side reactions.
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Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of aniline.
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Work-up:
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Wash with 1M HCl (2 x 20 mL) to remove unreacted aniline and amine salts.
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Wash with Sat. NaHCO₃ (2 x 20 mL) to neutralize residual acid.
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Wash with Brine , dry over MgSO₄, and concentrate in vacuo.
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Purification: Recrystallize the crude solid from Hexane/Ethyl Acetate to yield white crystals.
Synthesis Pathway Visualization
Figure 1: Acylation pathway for the synthesis of CAS 1016802-55-3.
Reactivity & Applications
Functionalization Potential
This compound is a "linchpin" intermediate. The reactivity is defined by the α-chloro group, which is highly susceptible to
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Pharmaceuticals: Reaction with propylamine or other alkylamines yields amino-amide local anesthetics structurally related to Prilocaine and Etidocaine . The 2-ethyl group modifies the steric environment, potentially altering the duration of action and metabolic stability compared to methyl-substituted analogs.
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Agrochemicals: Displacement with phenols or thiols can generate aryloxy-amide herbicides.
Reactivity Workflow
Figure 2: Divergent synthesis pathways utilizing CAS 1016802-55-3 as a scaffold.
Safety & Handling (SDS Summary)
While specific toxicological data for this exact CAS is limited, its structural class (α-haloanilides) dictates the following safety profile:
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Hazards:
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Skin/Eye Irritant: The α-chloro moiety is an alkylating agent and can cause contact dermatitis or severe eye irritation.
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Sensitizer: Potential for skin sensitization upon repeated exposure.
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Handling:
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Use Nitrile gloves and Safety Goggles .
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Handle in a Fume Hood to avoid inhalation of dust.
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Storage: Store in a cool, dry place (2-8°C preferred) under inert gas to prevent slow hydrolysis.
References
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Sigma-Aldrich. 2-chloro-N-(2-ethylphenyl)propanamide Product Page. Retrieved from
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ChemicalBook. CAS 1016802-55-3 Technical Specifications. Retrieved from
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Nakatsuji, H. et al. (2007).[1] Synthesis of α-chloroanilides via acylation. Tetrahedron, 63(48), 12071-12080.[1] (Methodological reference for α-chloroanilide synthesis).
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CymitQuimica. Building Blocks for Pharmaceutical Synthesis: CAS 1016802-55-3. Retrieved from
